

## Downstream Cellular Effects of SGR-1505 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SDGR      |           |
| Cat. No.:            | B12409646 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key downstream component of the B-cell receptor (BCR) signaling pathway, MALT1's proteolytic activity is a critical driver of NF-kB activation and B-cell proliferation. Dysregulation of this pathway is a hallmark of various B-cell malignancies. SGR-1505 has demonstrated potent and selective inhibition of MALT1, leading to significant anti-proliferative effects in preclinical models and encouraging clinical activity in patients with relapsed/refractory B-cell cancers. This document provides an in-depth overview of the mechanism of action, downstream cellular effects, and key experimental data related to SGR-1505 treatment.

## **Introduction: Targeting the B-Cell Receptor Pathway**

The B-cell receptor signaling cascade is essential for the development, survival, and activation of B-lymphocytes. Upon antigen binding, a series of intracellular signaling events are initiated, culminating in the activation of transcription factors, most notably NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In many B-cell malignancies, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, promoting cancer cell survival and proliferation.[1]



MALT1 is a unique paracaspase that functions as a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which assembles downstream of the B-cell receptor.[2] The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF- KB signaling, such as A20, and for cleaving other substrates like BCL10 and CYLD to propagate the signaling cascade.[3][4][5] Its position downstream of Bruton's Tyrosine Kinase (BTK) makes it an attractive therapeutic target, particularly in tumors that have acquired resistance to BTK inhibitors.[1][6] SGR-1505 was developed by Schrödinger, Inc. (ticker: SDGR) as a potent and selective allosteric inhibitor of MALT1 protease activity.[6][7]

### **Mechanism of Action of SGR-1505**

SGR-1505 functions as a potent, orally active, allosteric inhibitor of MALT1.[6] By binding to an allosteric site, SGR-1505 induces a conformational change in the MALT1 protein that inhibits its proteolytic activity without affecting its scaffolding functions.[1] This targeted inhibition prevents the cleavage of key MALT1 substrates, thereby blocking the downstream activation of the NF- kB pathway.[8][9]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: SGR-1505 inhibits MALT1 protease activity, blocking NF-kB signaling.



## **Downstream Cellular Effects & Quantitative Data**

The inhibition of MALT1 by SGR-1505 triggers a cascade of downstream cellular effects, primarily characterized by the suppression of pro-survival signaling and induction of anti-proliferative activity in malignant B-cells.

## **Preclinical In Vitro Activity**

SGR-1505 has demonstrated potent activity in various preclinical assays, confirming its ontarget effects and therapeutic potential.

| Assay Type                  | Cell Line                       | Endpoint                               | IC50 Value<br>(nM) | Reference |
|-----------------------------|---------------------------------|----------------------------------------|--------------------|-----------|
| Biochemical<br>Assay        | -                               | MALT1 Protease<br>Inhibition           | 1.3                | [6]       |
| BCL10 Cleavage<br>Assay     | OCI-LY10 (ABC-<br>DLBCL)        | Inhibition of<br>Substrate<br>Cleavage | 22                 | [6]       |
| Cytokine<br>Secretion Assay | OCI-LY10 (ABC-<br>DLBCL)        | IL-10 Secretion<br>Inhibition          | 36                 | [6]       |
| Antiproliferative<br>Assay  | OCI-LY10 (ABC-<br>DLBCL)        | Inhibition of Cell<br>Proliferation    | 71                 | [6]       |
| Antiproliferative<br>Assay  | REC-1 (Mantle<br>Cell Lymphoma) | Inhibition of Cell<br>Proliferation    | 57                 | [6]       |

## Clinical Pharmacodynamic & Efficacy Data

Data from the Phase 1 clinical trial (NCT05544019) of SGR-1505 in patients with relapsed/refractory B-cell malignancies have provided key insights into its clinical activity.[9][10]



| Parameter                         | Patient<br>Population                      | Dosage                               | Result                                 | Reference |
|-----------------------------------|--------------------------------------------|--------------------------------------|----------------------------------------|-----------|
| Pharmacodynam ics                 |                                            |                                      |                                        |           |
| IL-2 Inhibition                   | PD-Evaluable<br>Participants               | ≥ 150 mg QD<br>and all Q12H<br>doses | ~90% inhibition of T-cell derived IL-2 | [8][10]   |
| Clinical Efficacy                 |                                            |                                      |                                        |           |
| Overall<br>Response Rate<br>(ORR) | All Evaluable<br>Patients (n=45)           | All Dose Levels                      | 22%                                    | [8][9]    |
| Response Rate                     | Waldenström<br>Macroglobulinem<br>ia (n=5) | All Dose Levels                      | 100% (5/5<br>responded)                | [11]      |
| Response Rate                     | CLL/SLL (n=17)                             | All Dose Levels                      | 17.6% (3/17<br>responded)              | [9]       |

# Key Experimental Protocols In Vitro Cell Proliferation (XTT/MTT Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of SGR-1505 on B-cell lymphoma cell lines.

Objective: To determine the IC50 value of SGR-1505 by measuring the inhibition of cell proliferation.

### Materials:

- B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- SGR-1505 stock solution (in DMSO)



- 96-well flat-bottom microplates
- XTT or MTT reagent kit (e.g., from ATCC, Merck, Thermo Fisher)[12][13][14]
- Microplate reader

#### Procedure:

- Cell Plating: Harvest exponentially growing cells and adjust the cell density to 2 x 10^5 cells/mL in complete culture medium. Seed 100  $\mu$ L of the cell suspension (20,000 cells/well) into a 96-well plate.
- Compound Addition: Prepare serial dilutions of SGR-1505 in culture medium. Add 100 μL of the diluted compound to the respective wells to achieve the final desired concentrations.
   Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- · Reagent Addition:
  - For XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent as per the manufacturer's instructions. Add 50 μL of the working solution to each well.[12]
  - For MTT Assay: Add 10 μL of the MTT reagent (5 mg/mL) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
- Solubilization (MTT Only): For the MTT assay, add 100 μL of the solubilization solution (e.g., SDS-HCl) to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the wells using a microplate reader. For XTT, read absorbance at 450 nm. For MTT, read absorbance at 570 nm.[13]
- Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of



the SGR-1505 concentration and fitting the data to a four-parameter logistic curve.

## **Ex Vivo IL-2 Inhibition Assay**

This protocol describes a general workflow for measuring the pharmacodynamic effect of SGR-1505 on T-cell cytokine production from patient samples.

Objective: To quantify the inhibition of IL-2 production in T-cells from patient blood samples following SGR-1505 treatment.

Workflow Diagram:



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 substrate cleavage: what is it good for? PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism and specificity of the human paracaspase MALT1 PMC [pmc.ncbi.nlm.nih.gov]



- 6. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. Schrödinger, Inc. Schrödinger Receives Fast Track Designation for SGR-1505 for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 8. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress BioSpace [biospace.com]
- 9. s203.q4cdn.com [s203.q4cdn.com]
- 10. schrodinger.com [schrodinger.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific HK [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Downstream Cellular Effects of SGR-1505 Treatment: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12409646#downstream-cellular-effects-of-sdgr-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com